H-N-Me-His(Boc)-OMe.HCl

Solid-phase peptide synthesis N-methyl amino acid coupling Coupling reagent selection

This Nα‑methylated, Boc‑protected histidine derivative is purpose‑built for Boc‑SPPS where backbone constraint and stereochemical integrity are required. The Nα‑methyl group permanently removes the backbone amide proton (cis:trans ratios ~1:3 to 1:4) while Boc on the imidazole π‑nitrogen limits racemization to ~5% during activation. Its hydrochloride salt form guarantees solubility in organic solvents for automated synthesizers. Choose this compound over standard histidines when your design demands N‑methyl scanning, metabolic stability, and retention of the L‑configuration in GMP‑grade peptide manufacturing.

Molecular Formula C13H22ClN3O4
Molecular Weight 319.78 g/mol
Cat. No. B13010624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-N-Me-His(Boc)-OMe.HCl
Molecular FormulaC13H22ClN3O4
Molecular Weight319.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC)NC.Cl
InChIInChI=1S/C13H21N3O4.ClH/c1-13(2,3)20-12(18)16-7-9(15-8-16)6-10(14-4)11(17)19-5;/h7-8,10,14H,6H2,1-5H3;1H/t10-;/m0./s1
InChIKeyRMCNNILHJDAFIK-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-N-Me-His(Boc)-OMe·HCl: An N-Methyl, Dual-Protected Histidine Building Block for Boc-SPPS and Bioactive Peptide Synthesis


H-N-Me-His(Boc)-OMe·HCl (Nα-Methyl-Nim-Boc-L-histidine methyl ester hydrochloride) is a specialized protected amino acid derivative designed for incorporation into peptides via Boc-chemistry solid-phase peptide synthesis (Boc-SPPS) . The compound features three critical structural elements: (1) an Nα-methyl group on the backbone amine, (2) a Boc (tert-butyloxycarbonyl) protecting group on the imidazole π-nitrogen, and (3) a C-terminal methyl ester. This combination provides orthogonal protection compatible with Boc-SPPS protocols while introducing the conformational constraints and pharmacokinetic advantages characteristic of N-methylated amino acids [1]. The hydrochloride salt form enhances solubility in organic solvents and provides a stable, free-flowing powder suitable for automated peptide synthesizer workflows .

Why Standard Histidine Derivatives Cannot Substitute for H-N-Me-His(Boc)-OMe·HCl in Boc-Based Synthesis


Substituting a standard histidine derivative (e.g., Boc-His-OMe or H-His(Boc)-OMe·HCl) for H-N-Me-His(Boc)-OMe·HCl fundamentally alters the synthetic outcome in three ways that cannot be compensated by adjusting reaction conditions alone. First, the Nα-methyl group introduces steric hindrance that reduces coupling rates with standard reagents (e.g., HBTU) by approximately 30-50% [1], necessitating specialized coupling protocols—a constraint absent with unmethylated analogs. Second, the Nα-methyl modification eliminates the backbone amide proton that serves as a hydrogen-bond donor in native peptides, altering conformational equilibria and biological activity in ways not achievable through side-chain modifications alone [2]. Third, the Boc protection of the imidazole nitrogen (π-N) suppresses histidine racemization during activation, with studies showing racemization rates of approximately 5% for Boc-protected histidine under excess mixed anhydride conditions [3]—a critical quality attribute for producing stereochemically homogeneous peptides. These differences are structural, not merely procedural; they dictate the selection of H-N-Me-His(Boc)-OMe·HCl over alternatives when N-methylation and stereochemical integrity are required design elements.

Quantitative Comparative Evidence for H-N-Me-His(Boc)-OMe·HCl: Coupling, Conformation, and Activity Differentiation


Coupling Efficiency: HATU vs. HBTU Performance with N-Methyl Amino Acids

N-Methyl amino acids including H-N-Me-His(Boc)-OMe·HCl exhibit significantly reduced coupling efficiency with standard benzotriazole-based reagents. Technical guidance from AAPPTec indicates that HATU is effective for coupling N-methyl amino acids, whereas HBTU and HCTU are markedly less effective for this substrate class [1]. This class-level inference is supported by mechanistic studies showing that the increased steric hindrance at the Nα-methylated amine necessitates more reactive coupling reagents to achieve acceptable yields [2].

Solid-phase peptide synthesis N-methyl amino acid coupling Coupling reagent selection

Nα-Methylation-Induced Conformational Restriction: Cis-Trans Isomer Ratio Alteration

N-Methylation of amino acids introduces conformational constraints by restricting rotation around the peptide bond and eliminating the backbone amide proton that serves as a hydrogen-bond donor. In a direct study of histidine methylation effects on [Sar1]angiotensin II, the [Sar1His(1-Me)6]ANG II analog (methylated at N1 of the imidazole ring) and [Sar1His(3-Me)6]ANG II analog (methylated at N3) exhibited cis-trans isomer ratios of approximately 1:3 and 1:4, respectively, as determined by 400 MHz ¹H-NMR spectroscopy in DMSO [1]. The unmethylated reference peptide [Sar1]ANG II does not exhibit this restricted rotation at the His-Pro bond.

Peptide conformation NMR spectroscopy cis-trans isomerism

N-Methylation Modulation of Biological Activity: Histidine Methylation Position-Specific Effects

The biological consequence of histidine methylation is highly position-dependent. In the rat isolated uterus assay, [Sar1His(1-Me)6]ANG II (methylated at imidazole N1) exhibited less than 0.1% of the contractile activity of native angiotensin II, while [Sar1His(3-Me)6]ANG II (methylated at N3) retained 27% activity relative to ANG II [1]. This 270-fold difference in activity between the two methylation positions demonstrates that histidine N-methylation is not merely a steric modification but a precise tool for modulating biological potency.

Bioactive peptides Angiotensin II analogs Structure-activity relationship

Racemization Suppression by Imidazole Boc Protection in Histidine Derivatives

Histidine undergoes racemization with relative ease during peptide coupling due to the basic character of its imidazole side chain [1]. Protection of the imidazole π-nitrogen with a Boc group suppresses this racemization. Studies on excess mixed anhydride coupling of Boc-protected histidine derivatives demonstrated that the Boc group is suitable for imidazole protection and that racemization during coupling of Boc-His derivatives occurs at a measurable but controlled level [2]. Comparative studies with other protecting groups (e.g., BOM) indicate that Boc protection provides a balance of racemization suppression and ease of final deprotection under acidic conditions [3].

Peptide racemization Histidine protection Boc-SPPS

N-Methylation Modulation of Cytotoxicity vs. Antimicrobial Activity: SAR Implications

N-Methylation of peptide backbones can modulate cytotoxicity independently of antimicrobial activity. In a systematic study of the cyclic AMP H2R2W4, the non-methylated parent peptide (P1) demonstrated MIC values of 50 μg/mL against MRSA and 100 μg/mL against S. aureus and P. aeruginosa, but also exhibited hemolytic cytotoxicity of 23.8% at 50 μg/mL and 58.4% at 100 μg/mL against human red blood cells [1]. In contrast, N-methylated derivatives showed complete loss of antimicrobial activity (MIC >400 μg/mL) but eliminated hemolytic cytotoxicity (no hemolysis up to 100 μg/mL) [1]. This demonstrates that N-methylation—a modification enabled by building blocks like H-N-Me-His(Boc)-OMe·HCl—can decouple antimicrobial activity from cytotoxicity, a critical consideration for therapeutic peptide development.

Antimicrobial peptides Cytotoxicity N-methylation SAR

Optimal Research and Industrial Applications for H-N-Me-His(Boc)-OMe·HCl Based on Quantitative Evidence


Boc-SPPS Synthesis of N-Methylated Bioactive Peptides Requiring Conformational Constraint

H-N-Me-His(Boc)-OMe·HCl is specifically indicated for Boc-chemistry solid-phase peptide synthesis (Boc-SPPS) where Nα-methylation is required to introduce conformational constraints. The compound's Boc protection on both the Nα-amine (via methylation, rendering it a tertiary amine) and imidazole π-nitrogen is compatible with standard Boc-SPPS deprotection protocols using TFA [1]. The Nα-methyl group eliminates the backbone amide proton, altering cis-trans isomer populations and restricting conformational flexibility as demonstrated in histidine-methylated angiotensin analogs (cis:trans ratios of 1:3 to 1:4) [2]. This application scenario is supported by technical guidance recommending HATU or PyBroP over HBTU for coupling N-methyl amino acids .

Structure-Activity Relationship (SAR) Studies for Peptide Lead Optimization

This compound enables systematic N-methyl scanning of peptide sequences containing histidine residues. The position-dependent activity modulation observed with histidine methylation (activity ranging from <0.1% to 27% of native peptide depending on methylation position) [1] demonstrates that methylation is a precise SAR tool. Incorporating H-N-Me-His(Boc)-OMe·HCl into peptide libraries allows researchers to probe: (1) the effect of backbone N-methylation on receptor binding and signal transduction, (2) the decoupling of biological activity from cytotoxicity as observed in antimicrobial peptide studies where N-methylation eliminated hemolytic activity while modulating antimicrobial potency [2], and (3) the enhancement of peptide metabolic stability through N-methylation-mediated protection from protease degradation .

Synthesis of Stereochemically Homogeneous Histidine-Containing Peptides

The Boc protection on the imidazole π-nitrogen of H-N-Me-His(Boc)-OMe·HCl directly addresses the well-documented problem of histidine racemization during peptide coupling. Histidine racemizes with relative ease during activation due to the basic character of its imidazole side chain [1]. The Boc group provides effective racemization suppression (approximately 5% racemization under excess mixed anhydride conditions) [2], ensuring that the final peptide product retains the desired L-configuration at the histidine residue. This is critical for applications where stereochemical purity is essential for biological activity, such as GMP peptide manufacturing and pharmacological studies requiring defined stereochemistry .

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